molecular formula C14H25NO3Si B100303 N,N-dimethyl-4-triethoxysilylaniline CAS No. 18418-79-6

N,N-dimethyl-4-triethoxysilylaniline

Cat. No.: B100303
CAS No.: 18418-79-6
M. Wt: 283.44 g/mol
InChI Key: ZDAMOIHILBVHMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-4-triethoxysilylaniline: is an organosilicon compound that combines the properties of aniline derivatives and silane compounds. This compound is notable for its applications in surface modification and as a precursor in the synthesis of various functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-triethoxysilylaniline typically involves the reaction of N,N-dimethylaniline with triethoxysilane. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of high-purity starting materials and advanced purification techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-dimethyl-4-triethoxysilylaniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the triethoxysilyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reactions are often carried out in the presence of a base, such as sodium hydroxide, under mild conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

Chemistry: N,N-dimethyl-4-triethoxysilylaniline is used as a precursor in the synthesis of silane coupling agents, which are essential in the production of composite materials. It is also employed in the functionalization of surfaces to enhance adhesion properties.

Biology: In biological research, this compound is used to modify the surface of biomaterials, improving their biocompatibility and functionality. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with various biomolecules.

Medicine: The compound’s ability to modify surfaces makes it valuable in the development of medical devices and implants. It is used to create coatings that improve the durability and performance of these devices.

Industry: In the industrial sector, this compound is used in the production of adhesives, sealants, and coatings. Its ability to enhance the properties of these materials makes it a valuable additive in various manufacturing processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-triethoxysilylaniline involves its ability to form covalent bonds with various substrates. The triethoxysilyl group undergoes hydrolysis to form silanol groups, which can then react with hydroxyl groups on surfaces, forming stable siloxane bonds. This property is exploited in surface modification and the creation of functional materials.

Comparison with Similar Compounds

  • Benzenamine, N,N-dimethyl-4-nitro-
  • Benzenamine, N,N-dimethyl-4-methyl-
  • Benzenamine, N,N-dimethyl-4-chloro-

Comparison:

  • N,N-dimethyl-4-triethoxysilylaniline is unique due to the presence of the triethoxysilyl group, which imparts distinct properties related to surface modification and adhesion.
  • Benzenamine, N,N-dimethyl-4-nitro- is primarily used in the synthesis of dyes and pigments.
  • Benzenamine, N,N-dimethyl-4-methyl- is used as an intermediate in organic synthesis.
  • Benzenamine, N,N-dimethyl-4-chloro- is employed in the production of agrochemicals and pharmaceuticals.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

18418-79-6

Molecular Formula

C14H25NO3Si

Molecular Weight

283.44 g/mol

IUPAC Name

N,N-dimethyl-4-triethoxysilylaniline

InChI

InChI=1S/C14H25NO3Si/c1-6-16-19(17-7-2,18-8-3)14-11-9-13(10-12-14)15(4)5/h9-12H,6-8H2,1-5H3

InChI Key

ZDAMOIHILBVHMU-UHFFFAOYSA-N

SMILES

CCO[Si](C1=CC=C(C=C1)N(C)C)(OCC)OCC

Canonical SMILES

CCO[Si](C1=CC=C(C=C1)N(C)C)(OCC)OCC

18418-79-6

Origin of Product

United States

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